

Application Notes: TCO-PEG6-amine for Live Cell Surface Labeling and Imaging

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Compound of Interest

Compound Name: TCO-PEG6-amine

Cat. No.: B15621965

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Introduction

TCO-PEG6-amine is a bifunctional molecule integral to the field of bioorthogonal chemistry, enabling the precise labeling of biomolecules on the surface of living cells. This reagent features a trans-cyclooctene (TCO) group, a highly reactive dienophile that participates in inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazine-conjugated probes. The inherent speed and selectivity of the TCO-tetrazine ligation, occurring rapidly at low concentrations without the need for a catalyst, make it an ideal tool for dynamic studies in complex biological systems.[1][2][3][4] The molecule also contains a six-unit polyethylene glycol (PEG6) spacer, which enhances hydrophilicity and minimizes steric hindrance, and a terminal amine group for covalent attachment to biomolecules of interest.[1][5] These features collectively make **TCO-PEG6-amine** a versatile reagent for applications ranging from single-molecule imaging to tracking receptor dynamics on live cells.[6][7][8]

Principle of TCO-PEG6-amine Labeling

The utility of **TCO-PEG6-amine** lies in a two-step labeling strategy. First, the amine group of **TCO-PEG6-amine** is covalently conjugated to a biomolecule of interest, typically an antibody or a ligand that targets a specific cell surface protein. This is commonly achieved through the reaction of the amine with an activated ester (e.g., NHS ester) on the targeting biomolecule, forming a stable amide bond. The resulting TCO-functionalized biomolecule can then be introduced to live cells. In the second step, a tetrazine-conjugated fluorescent probe is added. The TCO group on the cell surface-bound biomolecule rapidly and specifically reacts with the

tetrazine probe via IEDDA click chemistry, resulting in stable, covalent labeling of the target protein. This bioorthogonal approach ensures that the labeling reaction does not interfere with native cellular processes.

Data Presentation

Table 1: Quantitative Data for TCO-Tetrazine Ligation in Live Cell Imaging

Parameter	Value	Cell Type / Conditions	Source
Reaction Kinetics			
Second-Order Rate Constant (k_2)	Up to $10^7 \text{ M}^{-1}\text{s}^{-1}$	in vivo applications	[2]
$\sim 2000 \text{ M}^{-1}\text{s}^{-1}$	9:1 methanol/water	[4]	
$100 - 620 \text{ M}^{-1}\text{s}^{-1}$	1,4-dioxane at 25°C	[9]	
Labeling Efficiency			
Radiochemical Yield	>97%	^{18}F -labeled TCO with tetrazine-RGD	[10]
Cell Viability			
Post-Labeling Viability	>96%	Skin explant cultures	[11]
>84%	Primary neurons after photocatalytic labeling	[12]	
>70%	Primary and immortalized cells up to $50 \mu\text{g/mL}$	[11]	
Imaging Parameters			
Spatial Accuracy	$\sim 30 \text{ nm}$	Single-molecule localization microscopy (SMLM)	[6]

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG6-amine to an Antibody

This protocol describes the conjugation of **TCO-PEG6-amine** to an antibody via the formation of a stable amide bond with a pre-activated antibody containing an NHS ester.

Materials:

- Antibody of interest (e.g., anti-EGFR)
- **TCO-PEG6-amine**
- NHS-ester activation reagent
- Anhydrous DMSO
- Reaction Buffer: 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.0-8.5[13]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting spin column

Procedure:

- Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using an appropriate method such as a spin column. [14] Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.[1]
- **TCO-PEG6-amine** Preparation: Immediately before use, prepare a 10 mM stock solution of **TCO-PEG6-amine** in anhydrous DMSO.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the **TCO-PEG6-amine** solution to the antibody solution.[1] Mix gently and incubate for 1 hour at room temperature in the dark.[13]

- Quenching: (Optional) Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters on the antibody.^[1] Incubate for 15 minutes at room temperature.
- Purification: Remove excess, unconjugated **TCO-PEG6-amine** and quenching reagents using a desalting spin column equilibrated with PBS.
- Characterization: Determine the concentration of the TCO-conjugated antibody using a protein assay. The conjugate is now ready for cell labeling or can be stored at 4°C.

Protocol 2: Live Cell Surface Labeling and Imaging

This protocol details the labeling of cell surface proteins on live cells using the TCO-conjugated antibody and a tetrazine-fluorophore, followed by fluorescence microscopy.

Materials:

- Adherent cells cultured on glass-bottom dishes or coverslips
- TCO-conjugated antibody (from Protocol 1)
- Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fixative (optional): 4% paraformaldehyde in PBS
- Fluorescence microscope

Procedure:

- Cell Preparation: Culture cells to the desired confluency (typically 70-80%).
- Primary Labeling: Dilute the TCO-conjugated antibody to the desired working concentration in pre-warmed cell culture medium. Remove the existing medium from the cells and add the antibody solution. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

- **Washing:** Gently wash the cells three times with warm PBS to remove unbound antibody.
- **Secondary Labeling:** Dilute the tetrazine-fluorophore to the desired concentration in pre-warmed cell culture medium. Add this solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
- **Final Washing:** Wash the cells three times with warm PBS to remove the unbound tetrazine-fluorophore.
- **Imaging:** Add fresh, pre-warmed cell culture medium to the cells. Image the labeled cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
- **(Optional) Fixation:** For fixed-cell imaging, after the final wash, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[\[15\]](#) Wash again with PBS before imaging.

Protocol 3: Cell Viability Assay

This protocol describes a method to assess the viability of cells after the labeling procedure using a metabolic assay such as the MTT or resazurin assay.[\[16\]](#)

Materials:

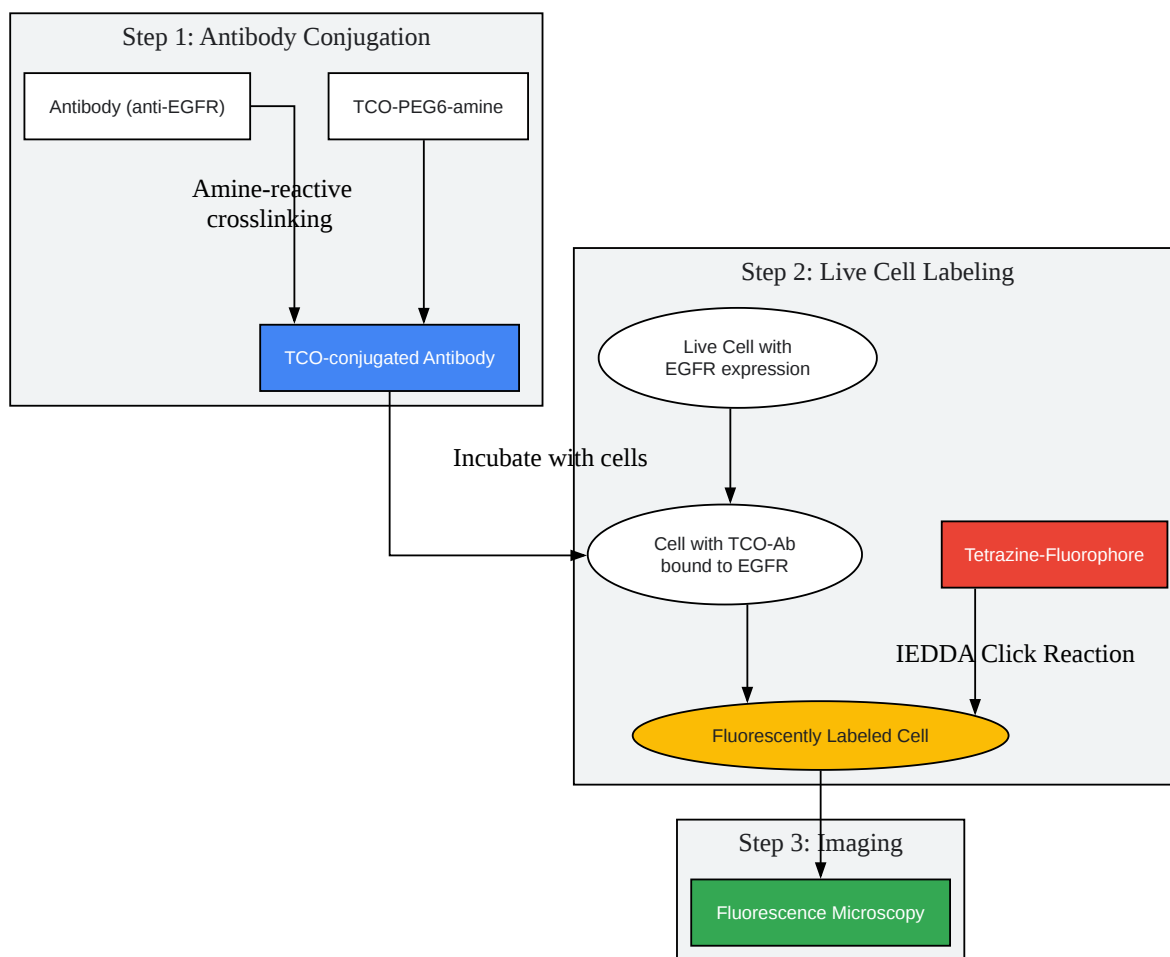
- Labeled and unlabeled (control) cells in a multi-well plate
- MTT or Resazurin reagent
- Solubilization solution (for MTT assay)
- Plate reader

Procedure:

- Perform the live-cell labeling protocol on cells in a multi-well plate. Include control wells of unlabeled cells.
- After the final wash, add fresh cell culture medium.

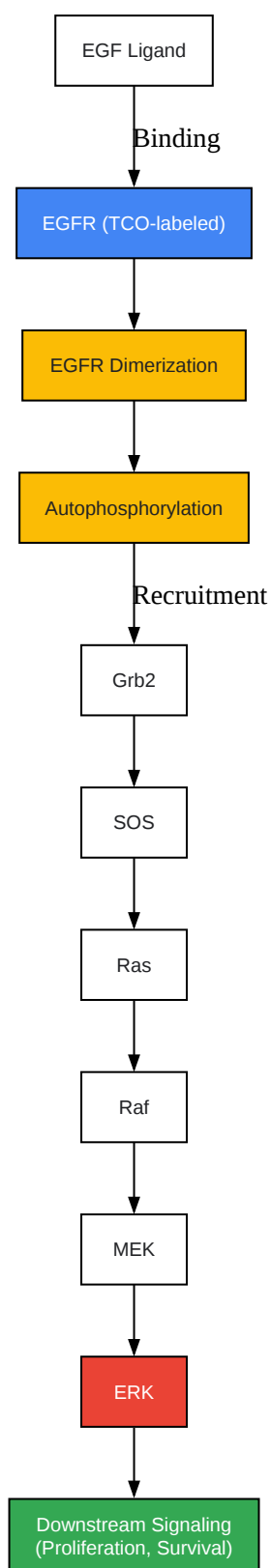
- Add the MTT or resazurin reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours at 37°C.[16] During this time, viable cells will metabolize the reagent, leading to a color change.
- If using MTT, add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Calculate cell viability as the percentage of the signal from labeled cells relative to the unlabeled control cells.

Visualizations



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Caption: Experimental workflow for live cell surface labeling.



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Caption: Simplified EGFR signaling pathway for imaging studies.

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